Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate
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Overview
Description
Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate: is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate can be synthesized through a multi-step process starting from 2-fluoro-5-nitrobenzoic acid. The typical synthetic route involves the esterification of 2-fluoro-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Methyl 2-fluoro-4-hydroxy-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-fluoro-4-hydroxy-5-nitrobenzoic acid.
Scientific Research Applications
Chemistry: Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorescent probes for imaging applications .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings with enhanced properties .
Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
Methyl 2-fluoro-5-nitrobenzoate: Similar structure but lacks the hydroxyl group.
Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 4-chloro-5-fluoro-2-nitrobenzoate: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness: Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate is unique due to the presence of both a hydroxyl group and a nitro group on the benzene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-fluoro-4-hydroxy-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJMFQJUVOJDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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